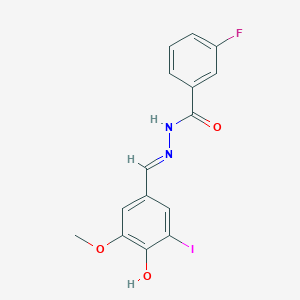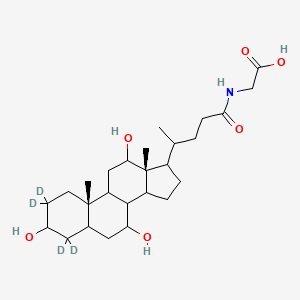
N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine is a complex sphingolipid molecule. Sphingolipids are a class of lipids that play crucial roles in cellular structure and signaling. This particular compound is known for its involvement in various biological processes, including cell membrane integrity and signal transduction.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of D-erythro-Sphingosine.
Acylation: The hydroxyl group at the second position of D-erythro-Sphingosine is acylated with palmitic acid under specific reaction conditions, often involving the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Purification: The product is then purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of biocatalysts and enzyme-mediated reactions is also explored to enhance yield and reduce environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of palmitoyl ketone derivatives.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of N-substituted derivatives with varied biological activities.
科学的研究の応用
N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine has diverse applications in scientific research:
Chemistry: Used as a model compound to study sphingolipid chemistry and interactions.
Biology: Investigated for its role in cell signaling pathways, apoptosis, and cell differentiation.
Medicine: Explored for its potential therapeutic effects in treating diseases like cancer, neurodegenerative disorders, and metabolic syndromes.
Industry: Utilized in the formulation of skincare products due to its role in maintaining skin barrier function and hydration.
作用機序
The mechanism of action of N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with sphingolipid receptors and enzymes involved in sphingolipid metabolism.
Pathways: It modulates signaling pathways such as the ceramide pathway, influencing cell growth, differentiation, and apoptosis.
類似化合物との比較
Ceramide: Another sphingolipid with similar structural features but differing in the acyl chain length and saturation.
Sphingosine-1-phosphate: A phosphorylated derivative with distinct signaling roles.
Glucosylceramide: A glycosylated sphingolipid involved in glycosphingolipid metabolism.
Uniqueness: N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine is unique due to its specific hydroxylation and acylation pattern, which imparts distinct biological functions and interactions compared to other sphingolipids.
特性
IUPAC Name |
(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H67NO4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-32(37)31(30-36)35-34(39)33(38)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h26,28,31-33,36-38H,3-25,27,29-30H2,1-2H3,(H,35,39)/b28-26+/t31-,32+,33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZGQPJRQXHVQX-UMKNRRHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@@H](C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H67NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2H-thiazino[2,3-a]benzimidazole](/img/structure/B593816.png)








